3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Description
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a complex organic compound that features a unique combination of functional groups, including a chloroaniline moiety, a nitrovinyl group, and a trifluoromethyl-substituted triazole ring
Properties
IUPAC Name |
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O2/c1-11-5-7-14(8-6-11)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-13-4-2-3-12(19)9-13/h2-10,23H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDAXUGFFWWDD-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C\NC3=CC(=CC=C3)Cl)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis for Triazole Core
The triazole ring is constructed first, often via cyclization reactions. A widely adopted method involves reacting orthoformate derivatives with formylhydrazine to generate N-alkoxymethylene-N'-formylhydrazine intermediates, which subsequently undergo cyclization with substituted anilines. For example:
- Step 1 : Triethyl orthoformate reacts with formylhydrazine in methanol under reflux to form N-ethoxymethylene-N'-formylhydrazine.
- Step 2 : Cyclization with 4-methylphenylamine yields 4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazole.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 65–70°C (Step 1) |
| Solvent | Methanol (Step 1) |
| Yield (Step 2) | 60–75% |
Nitroethenyl-Aniline Coupling
The triazole intermediate is coupled with 3-chloro-2-nitroethenyl-aniline via a Heck-type coupling or nucleophilic substitution. Palladium catalysts (e.g., Pd(OAc)₂) facilitate the formation of the E-configuration nitroethenyl bond.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 12–16 hours |
| Yield | 45–58% |
Regioselective 1,3-Dipolar Cycloaddition
Copper-Catalyzed [3+2] Cycloaddition
A regioselective approach employs Cu(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. For instance:
- Azide Precursor : (2-Azide-1,3-dichloro-5-trifluoromethyl)benzene.
- Alkyne Component : 3-Chloro-2-nitroethenyl-aniline derivative.
Procedure :
- Azide (1 mmol) and alkyne (1 mmol) are combined with CuI (1 mmol) and DIPEA (25 mmol) in THF.
- The mixture is stirred at 25°C for 16 hours, yielding the triazole product.
Performance Metrics :
| Parameter | Value |
|---|---|
| Regioselectivity | >99% (1,4-disubstituted) |
| Yield | 68–82% |
| Purity (HPLC) | ≥95% |
Nitrile Imine Cycloaddition
An alternative method utilizes nitrile imines derived from trifluoroacetaldehyde O-(aryl)oxime, which undergo [3+2] cycloaddition with alkynes to form 5-trifluoromethyl triazoles.
Example :
- Nitrile imine (from 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime) reacts with 3-chloro-2-nitroethenyl-aniline in CH₂Cl₂ with NEt₃.
Outcomes :
| Parameter | Value |
|---|---|
| Solvent Efficiency | CH₂Cl₂ > THF > DMSO |
| Gram-Scale Yield | 72% |
| Functional Group Tolerance | Alkyl, aryl, nitro |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for exothermic steps (e.g., cyclization), reducing reaction times from hours to minutes.
Case Study :
| Parameter | Batch vs. Flow |
|---|---|
| Reaction Time | 16 hours → 45 minutes |
| Yield | 58% → 81% |
| Purity | 92% → 98% |
Purification Techniques
- Recrystallization : Ethanol/water mixtures achieve >99% purity for intermediates.
- Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) isolates the final product.
Mechanistic Insights and Side Reactions
Triazole Formation Mechanism
The cyclization of N-ethoxymethylene-N'-formylhydrazine proceeds via a nucleophilic attack by the amine on the electrophilic carbon, followed by dehydration. The trifluoromethyl group’s electron-withdrawing nature accelerates this step.
Common Side Products
- 1,5-Disubstituted Triazole : <1% when using Cu(I) catalysts.
- N-Oxide Derivatives : Formed under oxidative conditions; mitigated by inert atmospheres.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the nitrovinyl group may yield nitroso or nitro derivatives, while reduction of the nitro group will produce aniline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit tumor cell growth effectively. The National Cancer Institute (NCI) protocols have been employed to assess the anticancer potential of similar compounds, demonstrating promising results with mean growth inhibition values indicating their efficacy against various cancer cell lines .
Antimicrobial Properties
Compounds with triazole rings are also known for their antimicrobial activities. They have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves interference with nucleic acid synthesis or disruption of cellular functions in microorganisms.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of triazole derivatives similar to our compound. These derivatives were tested against various human cancer cell lines, showcasing significant cytotoxic effects with IC50 values in the micromolar range . This underscores the potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of triazole-containing compounds. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study emphasized the need for further optimization to enhance efficacy and reduce toxicity .
Potential Therapeutic Uses
Given its biological activities, 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline may serve as a lead compound for:
- Anticancer Drugs : Targeting specific cancer types based on the observed cytotoxicity.
- Antimicrobial Agents : Developing new treatments for infections resistant to current antibiotics.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-4’-trifluoromethyl-[1,1’-biphenyl]-2-methanamine
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline stands out due to its combination of a trifluoromethyl-substituted triazole ring and a nitrovinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a member of a class of chemical compounds that have garnered interest due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves the coupling of various precursors through standard organic reactions. The presence of the triazole ring and the nitroethenyl group contributes to its unique pharmacological properties.
Chemical Structure
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with triazole rings have shown moderate cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-549 (Lung) | 20 |
| Compound B | HeLa (Cervical) | 15 |
| Compound C | MCF-7 (Breast) | 10 |
These findings suggest that modifications in the molecular structure can enhance anticancer efficacy, with certain substitutions leading to increased potency against specific cancer types .
Antimicrobial Activity
In addition to anticancer effects, compounds containing trifluoromethyl and triazole moieties have been studied for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to their antibacterial activity .
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of triazole derivatives on A-549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 20 µM for a closely related compound .
- Antimicrobial Screening : In a comparative study assessing various triazole compounds against pathogenic bacteria, This compound showed promising results against Staphylococcus aureus with an MIC of 8 µg/mL .
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Triazole Core Formation : Start with cyclocondensation of thiosemicarbazides or hydrazine derivatives with nitriles under acidic conditions to form the 1,2,4-triazole ring .
Nitroethenyl Group Introduction : Utilize aldol condensation or nitro-olefination reactions, employing catalysts like piperidine or acetic acid to control stereoselectivity (E/Z configuration) .
Chloroaniline Coupling : Perform nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the 3-chloroaniline moiety .
Optimization Strategies :
- Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Monitor intermediates via HPLC or TLC to minimize side products like over-nitrated derivatives .
Q. How can researchers confirm the structural integrity of this compound, particularly the (E)-configuration of the nitroethenyl group?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves spatial arrangement and confirms the (E)-configuration via bond angles and dihedral angles .
- NMR Spectroscopy :
- ¹H NMR : Look for coupling constants (J) between nitroethenyl protons; J > 12 Hz indicates trans (E) configuration .
- ¹⁹F NMR : Verify trifluoromethyl group integration and chemical environment .
- IR Spectroscopy : Confirm nitro group absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS .
- Docking Studies : Use AutoDock Vina to predict binding affinities with receptors linked to antimicrobial or anticancer activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selectivity .
- Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with assays .
- Structural Analog Comparison : Compare with derivatives lacking the trifluoromethyl group to isolate its contribution to activity .
Q. What strategies are effective for analyzing photophysical properties, such as fluorescence or nonlinear optical (NLO) behavior?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance maxima (λmax) in solvents of varying polarity to assess solvatochromism .
- Z-Scan Technique : Quantify NLO coefficients (e.g., nonlinear refractive index) using pulsed laser systems .
- Time-Resolved Fluorescence : Determine excited-state lifetimes with a streak camera or TCSPC setup .
Q. How can electrochemical studies elucidate the redox behavior of the nitro and trifluoromethyl groups?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Perform in acetonitrile with a glassy carbon electrode. Look for reduction peaks near -0.5 V (nitro group) and irreversible oxidation at +1.2 V (trifluoromethyl) .
- Controlled Potential Electrolysis : Isolate reduced intermediates (e.g., hydroxylamine derivatives) for structural analysis .
Experimental Design & Data Contradiction Analysis
Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via UPLC-MS .
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate degradation rate constants (k) and identify pH-sensitive functional groups .
Q. What advanced techniques can resolve discrepancies in crystallographic data versus spectroscopic predictions?
- Methodological Answer :
- Variable-Temperature XRD : Assess thermal motion effects on bond lengths and angles .
- Solid-State NMR : Compare with solution-state NMR to detect polymorphism or crystallographic packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
